

# Application Notes and Protocols: Benzoxazine in Aerospace Composites

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## Compound of Interest

Compound Name: **Benzoxazine**

Cat. No.: **B1645224**

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## Introduction

**Benzoxazine** resins represent a significant advancement in thermosetting polymer technology for high-performance aerospace composites.[1][2] They serve as a compelling alternative to traditional matrices like epoxies, phenolics, and bismaleimides (BMIs), offering a unique combination of processing advantages and superior performance characteristics.[3][4] Key attributes include exceptional thermal stability, inherent flame, smoke, and toxicity (FST) properties, low moisture absorption, and near-zero volumetric shrinkage during cure.[1][5][6][7][8] These features make **benzoxazine**-based composites highly suitable for a wide range of applications in aircraft structures, interiors, and tooling.[5][9][10]

## Application Notes

### Key Properties and Advantages of Benzoxazine Resins

**Benzoxazine** resins offer a distinct set of properties that address many of the challenges faced with conventional thermosets in the aerospace industry.

- Superior Thermal Performance: Polybenzoxazines exhibit high glass transition temperatures (Tg) and excellent thermal stability, retaining mechanical properties at elevated temperatures.[5][11][12] This makes them suitable for high-temperature applications where materials like epoxies may degrade.[13]
- Inherent Fire, Smoke, and Toxicity (FST) Performance: Unlike many epoxy systems that require additives to meet stringent aerospace fire safety standards, **benzoxazines** possess

inherent FST retardant characteristics.[10][14][15][16] This is a critical advantage for applications in aircraft interiors.

- **Low Moisture Absorption:** Aerospace composites are often exposed to humid environments, which can degrade the mechanical properties of the matrix. **Benzoxazines** exhibit significantly lower moisture uptake compared to epoxies, leading to better hot/wet performance and dimensional stability.[5][12][17][18]
- **Near-Zero Cure Shrinkage:** The ring-opening polymerization mechanism of **benzoxazine** monomers results in minimal to no shrinkage upon curing, in contrast to the 4-5% shrinkage seen in some epoxies.[6][8][9] This leads to lower residual stress in the composite part, improving dimensional accuracy and reducing the tendency for microcracking.[4][9]
- **Processing Versatility:** **Benzoxazine** resins are compatible with a wide array of composite manufacturing processes, including out-of-autoclave (OOA) techniques like liquid resin infusion (LRI), resin transfer molding (RTM), and vacuum-assisted RTM (VARTM), as well as traditional prepreg and autoclave curing.[5][12][13][15] Low-viscosity formulations are available that facilitate efficient fiber impregnation.[1][6][19]
- **Ambient Temperature Stability:** Many **benzoxazine** resin systems are stable at room temperature, eliminating the need for refrigerated shipping and storage required for most high-performance epoxy prepgs.[3][5][9][16] This simplifies logistics and reduces the risk of material spoilage.

## Primary Aerospace Applications

The unique property profile of **benzoxazine** composites enables their use in various aerospace sectors:

- **Aircraft Interiors:** Due to their outstanding FST properties, **benzoxazines** are replacing traditional phenolic resins in interior components like panels, ducts, and cargo liners, where fire safety is paramount.[10][15]
- **Structural Components:** High-performance **benzoxazine** composites offer the mechanical strength and durability required for both primary and secondary aircraft structures, providing weight savings of at least 30% compared to metal components.[3][9][14] Their excellent hot/wet performance ensures reliability over the aircraft's service life.

- **High-Temperature Tooling:** The low coefficient of thermal expansion (CTE) and high-temperature stability of **benzoxazine** composites make them ideal for manufacturing large, durable tooling for aerospace part production.[20]
- **Space and Satellite Applications:** For space applications, specialized **benzoxazine** resins have been developed that are hydrogen-rich to provide shielding against galactic cosmic radiation (GCR) and solar energetic particles (SEPs).[1][6][21][22] These multifunctional composites provide both structural integrity and radiation protection.[1][21][22]

## Data Presentation

**Table 1: Comparison of Mechanical Properties:  
Benzoxazine vs. Epoxy Composites**

Property	Benzoxazine Composite System	Value	Epoxy Composite System	Value	Reference(s)
Tensile Strength	Carbon Fibre / Anabond® Benzoxazine 1951	>366.79 MPa	Carbon Fibre / Lapox B11 Epoxy	366.79 MPa	[14]
Tensile Strength	Neat Benzoxazine + 0.5 wt.% GNPs	64.8 MPa	Neat Benzoxazine	46.3 MPa	[17][23]
Flexural Strength	Carbon Fibre / Benzoxazine B	~1100 MPa	Carbon Fibre / Epoxy A	~950 MPa	[13]
Flexural Modulus	BX180-220 Neat Resin	4,513 MPa	-	-	[20]
Interlaminar Shear Strength (ILSS)	Carbon Fibre / Benzoxazine	Superior	Carbon Fibre / Epoxy	Lower	[14]

**Table 2: Thermal Properties of Benzoxazine Resins and Composites**

Material System	Property	Value	Test Method	Reference(s)
Loctite BZ9130 AERO (Wet)	Glass Transition Temp. (Tg)	~150 °C	DMA	<a href="#">[16]</a> <a href="#">[24]</a>
Loctite BZ9120 AERO (Wet)	Glass Transition Temp. (Tg)	~115 °C	DMA	<a href="#">[16]</a> <a href="#">[24]</a>
3BOP-daC12 Polybenzoxazine	Glass Transition Temp. (Tg)	84.2 °C	DMA	<a href="#">[22]</a>
BX180-220 Tooling Resin	Service Temperature	up to 200°C	-	<a href="#">[20]</a>
BA-a / CA-a Blend	Decomposition Temp. (Td,5%)	> 330 °C	TGA	<a href="#">[25]</a>
Tyrosol/Furfurylamine Benzoxazine	Decomposition Temp. (Td,5%)	349 °C	TGA	<a href="#">[26]</a>

**Table 3: Moisture Absorption of Benzoxazine Resins**

Resin System	Condition	Moisture Uptake (%)	Reference(s)
Neat Benzoxazine	Immersion in hot water	2.52%	[7][17]
Neat Benzoxazine + 0.5 wt.% GNPs	Immersion in hot water	2.14%	[7][17]
CTD-858 Benzoxazine	42 days at 50°C and 98% RH	< 0.8%	[12]
Loctite BZ9130 Laminate	26 days in 80°C water	1.01%	[24]
Loctite BZ9120 Laminate	26 days in 80°C water	0.75%	[24]
Pure Benzoxazine vs. Epoxy Amine	-	2.20% less than epoxy	[18]

**Table 4: Typical Processing Parameters for Benzoxazine Resins**

Resin System / Process	Cure Temperature	Cure Time	Post-Cure	Pressure	Reference(s)
Loctite® BZ 9110 (Infusion)	180 °C (356 °F)	2 hours	-	-	[3]
3BOP-daC12 (for UHMWPE)	120 °C	2 hours	Optional: 2-8 hrs	Vacuum Bag	[1][6]
BX180-220 (Tooling Prepreg)	160°C then 180°C	2 hrs + 2 hrs	2 hrs at 200°C	6 bar	[20]
Generic Benzoxazine/ GNP	180°C	2 hours	1 hr at 200°C	-	[17][27]
BA-a / CA-a Blend	180°C then 200°C	2 hrs + 1 hr	1 hr at 220°C	-	[25]

## Experimental Protocols

### Protocol 1: Fabrication of Carbon Fiber/Benzoxazine Composite Panel via Liquid Resin Infusion (LRI)

This protocol describes a general procedure for manufacturing a flat composite panel using a low-viscosity **benzoxazine** resin and non-crimp carbon fiber fabric via a vacuum-assisted process (VAP).[16][24]

#### Materials and Equipment:

- **Benzoxazine** infusion resin (e.g., Loctite BZ9120 AERO).[16][24]
- Non-crimp carbon fiber (NCF) fabric.[16][24]
- Tooling plate (electrically heated).

- Vacuum bagging consumables (peel ply, release film, infusion mesh, vacuum bag).
- Resin infusion lines and catch pot.
- Vacuum oven for resin degassing.
- Vacuum pump.

Procedure:

- Mold Preparation: Clean the tool surface and apply a suitable mold release agent.
- Lay-up: Lay up the desired number of plies of carbon fiber NCF onto the tool surface. Place a peel ply, release film, and infusion mesh over the fabric stack.
- Bagging: Position the resin inlet and vacuum outlet lines. Apply sealant tape around the perimeter of the tool and seal the assembly with a vacuum bag.
- Leak Check: Connect the assembly to a vacuum pump and draw a full vacuum. Check for leaks and ensure a stable vacuum is maintained.
- Resin Preparation: Degas the required amount of **benzoxazine** resin in a vacuum oven prior to infusion to remove any dissolved air or moisture.[16] Heat the resin to the recommended infusion temperature (e.g., ~110°C) to achieve a low viscosity suitable for infusion.[13]
- Infusion: While maintaining vacuum, open the resin inlet line to allow the heated resin to infuse into the dry fiber preform. Once the preform is fully saturated, clamp both the inlet and outlet lines.
- Curing: Heat the tool according to the resin manufacturer's recommended cure cycle (e.g., hold at 180°C for 2 hours).[3] Use a controlled ramp rate, especially for thick laminates, to avoid exotherms.[20]
- Demolding and Post-Curing: After the cure cycle is complete, allow the tool to cool down before demolding the composite panel. If required for optimal thermal properties, perform a free-standing post-cure (e.g., 2 hours at 200°C).[20]

## Protocol 2: Characterization of Mechanical Properties

This protocol outlines the testing of key mechanical properties based on common ASTM standards.

### Equipment:

- Universal Testing Machine (UTM) with appropriate load cells and grips.
- Specimen cutting tool (e.g., diamond-grit saw).
- Micrometer for dimensional measurements.

### Procedure:

- Specimen Preparation: Carefully cut test coupons from the cured composite panels according to the dimensions specified in the relevant ASTM standards (e.g., ASTM D3039 for tensile, ASTM D7264 for flexural, ASTM D2344 for short-beam shear/ILSS).
- Tensile Testing (ASTM D3039):
  - Measure the width and thickness of each specimen.
  - Place the specimen in the hydraulic grips of the UTM.
  - Apply a tensile load at a constant crosshead speed until failure.
  - Record the ultimate tensile strength and modulus.
- Flexural Testing (ASTM D7264):
  - Set up the UTM for a 3-point or 4-point bending test.
  - Measure the specimen dimensions and support span.
  - Place the specimen on the supports and apply a load to the center at a constant rate until failure.
  - Calculate the flexural strength and modulus.

- Interlaminar Shear Strength (ILSS) Testing (ASTM D2344):
  - Measure the specimen dimensions.
  - Place the specimen on the short-beam shear fixture in the UTM.
  - Apply a load at a constant rate until interlaminar shear failure occurs.
  - Calculate the ILSS.

## Protocol 3: Thermal Analysis of Benzoxazine Composites

This protocol covers the use of Dynamic Mechanical Analysis (DMA) and Thermogravimetric Analysis (TGA) to determine key thermal properties.[\[6\]](#)[\[25\]](#)

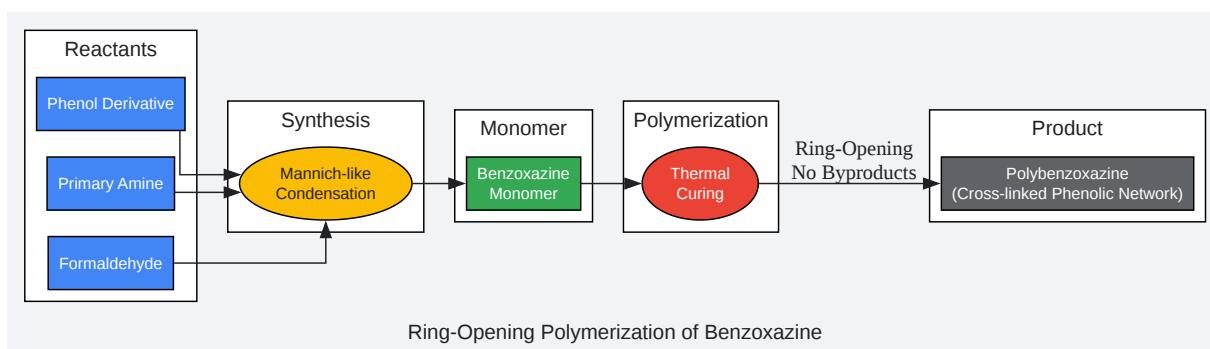
### A. Dynamic Mechanical Analysis (DMA):

- Objective: To determine the glass transition temperature (Tg) and storage modulus (E').
- Equipment: DMA instrument (e.g., TA Instruments Q800).[\[25\]](#)
- Procedure:
  - Prepare a rectangular specimen of the cured composite (e.g., 60 mm x 10 mm x 2 mm).[\[24\]](#)
  - Mount the specimen in the DMA using a suitable clamp (e.g., single cantilever).[\[25\]](#)
  - Apply an oscillating load at a set frequency (e.g., 1 Hz) and amplitude.[\[24\]](#)
  - Ramp the temperature from ambient to a temperature above the expected Tg (e.g., 250°C) at a constant heating rate (e.g., 5°C/min).[\[24\]](#)[\[25\]](#)
  - Determine the Tg from the peak of the  $\tan \delta$  curve or the onset of the drop in the storage modulus curve.

### B. Thermogravimetric Analysis (TGA):

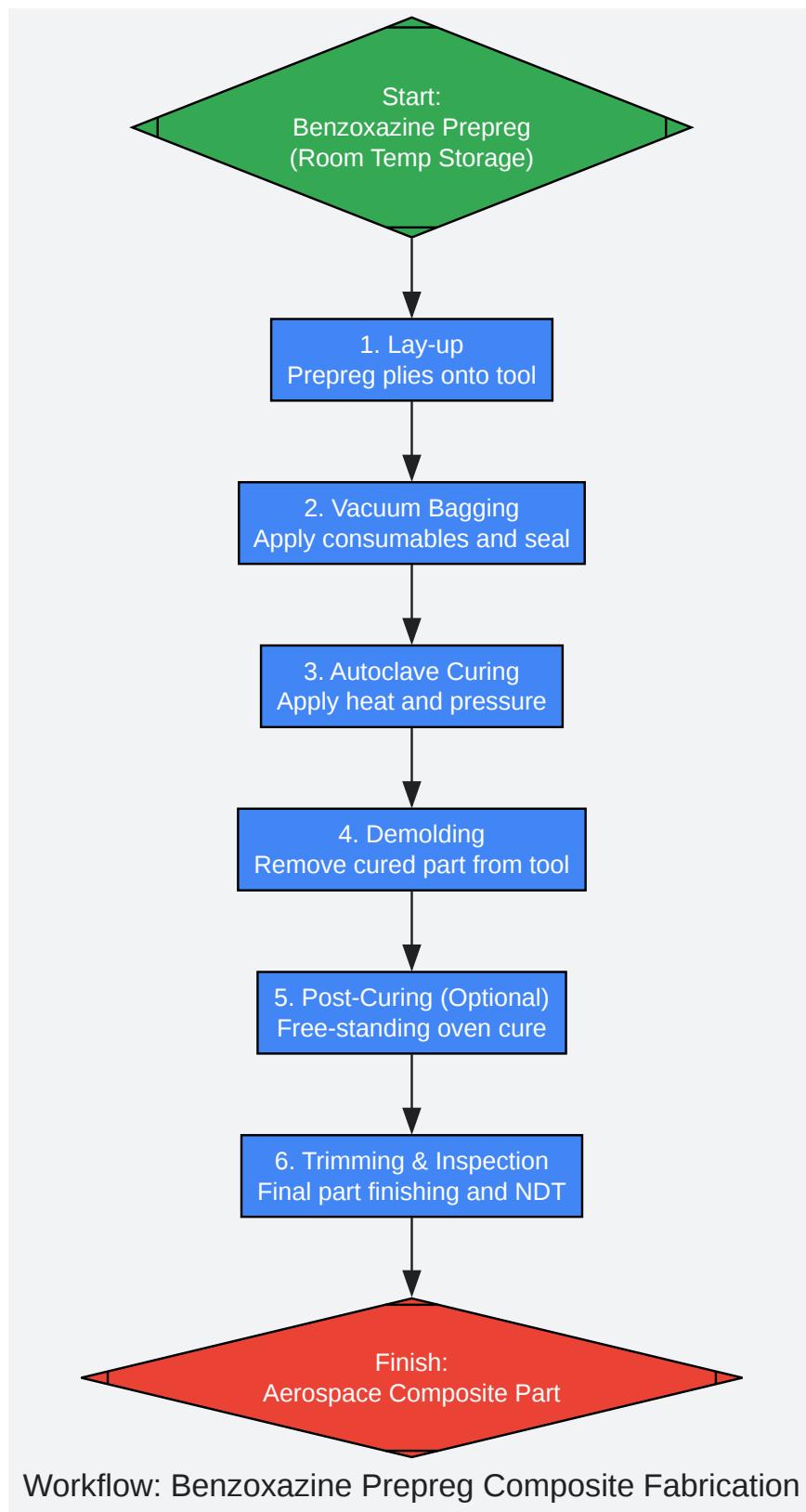
- Objective: To evaluate thermal stability and decomposition temperature (Td).
- Equipment: TGA instrument (e.g., TA Instruments TGA 2950).[6]
- Procedure:
  - Place a small sample of the cured composite (approx. 10 mg) into a ceramic TGA pan.[25]
  - Heat the sample from ambient temperature to a high temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[6][25]
  - Record the mass loss as a function of temperature.
  - Determine the decomposition temperature (Td) as the temperature at which 5% weight loss occurs (Td,5%).

## Visualizations

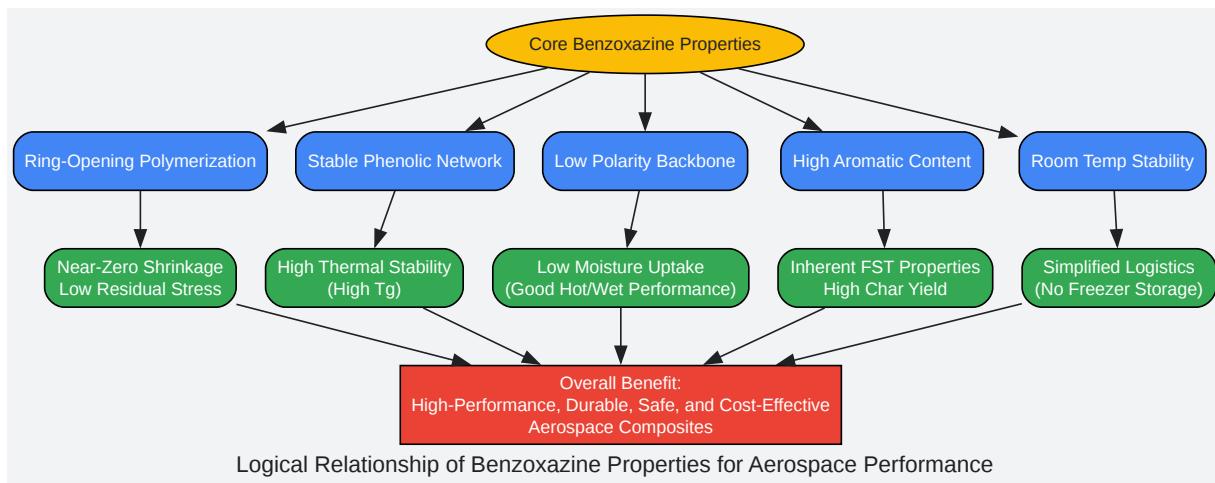


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Caption: Synthesis and thermal ring-opening polymerization of **benzoxazine** monomers.

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Caption: Standard workflow for fabricating aerospace parts using **benzoxazine** prepgs.



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Caption: How intrinsic **benzoxazine** properties translate to aerospace performance benefits.

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